Cas no 782462-71-9 (3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ?-thiolane-1,1-dione)
![3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ?-thiolane-1,1-dione structure](https://ja.kuujia.com/scimg/cas/782462-71-9x500.png)
3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ?-thiolane-1,1-dione 化学的及び物理的性質
名前と識別子
-
- <br>2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-2,5-dimethyl-1H-pyrrol-3 -yl)ethanone
- 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ?-thiolane-1,1-dione
- 782462-71-9
- 2-chloro-1-[1-(1,1-dioxidotetrahydrothien-3-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- SB63683
- 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione
- EN300-10674
- SR-01000056293
- HGB46271
- CS-0231034
- SR-01000056293-1
- 999-706-8
- Z57011402
- 2-chloro-1-[1-(1,1-dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]ethanone
- AKOS008967739
- G40671
- 2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
- 3-(3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl)-1lambda6-thiolane-1,1-dione
-
- インチ: InChI=1S/C12H16ClNO3S/c1-8-5-11(12(15)6-13)9(2)14(8)10-3-4-18(16,17)7-10/h5,10H,3-4,6-7H2,1-2H3
- InChIKey: ASJUFHKRTIOKKA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 289.0539422Da
- どういたいしつりょう: 289.0539422Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 431
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 64.5Ų
3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ?-thiolane-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C640345-25mg |
3-[3-(2-Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione |
782462-71-9 | 25mg |
$ 50.00 | 2022-06-06 | ||
TRC | C640345-250mg |
3-[3-(2-Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione |
782462-71-9 | 250mg |
$ 320.00 | 2022-06-06 | ||
Enamine | EN300-10674-0.5g |
3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione |
782462-71-9 | 98% | 0.5g |
$310.0 | 2023-10-28 | |
Enamine | EN300-10674-5.0g |
3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione |
782462-71-9 | 98% | 5g |
$1199.0 | 2023-04-29 | |
Aaron | AR019KMP-10g |
3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione |
782462-71-9 | 98% | 10g |
$2470.00 | 2023-12-13 | |
Enamine | EN300-10674-5g |
3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione |
782462-71-9 | 98% | 5g |
$1199.0 | 2023-10-28 | |
1PlusChem | 1P019KED-250mg |
3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione |
782462-71-9 | 95% | 250mg |
$249.00 | 2025-03-03 | |
A2B Chem LLC | AV25157-2.5g |
2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone |
782462-71-9 | 98% | 2.5g |
$888.00 | 2024-04-19 | |
A2B Chem LLC | AV25157-10g |
2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone |
782462-71-9 | 98% | 10g |
$1907.00 | 2024-04-19 | |
1PlusChem | 1P019KED-2.5g |
3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione |
782462-71-9 | 95% | 2.5g |
$1057.00 | 2025-03-03 |
3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ?-thiolane-1,1-dione 関連文献
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ?-thiolane-1,1-dioneに関する追加情報
Introduction to 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ?-thiolane-1,1-dione (CAS No. 782462-71-9)
3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ?-thiolane-1,1-dione is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 782462-71-9, belongs to a class of molecules that exhibit promising characteristics for further exploration in drug development. The intricate molecular framework of this substance, featuring a pyrrolidine core and functionalized side chains, makes it a subject of intense interest for chemists and biologists alike.
The chemical structure of 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ?-thiolane-1,1-dione consists of a thiolane ring system conjugated with a dimethylpyrrole moiety, which is further modified by a chloroacetyl group at the third position. This arrangement of functional groups imparts unique reactivity and binding capabilities, making the compound a valuable candidate for various biochemical interactions. The presence of both electrophilic and nucleophilic centers within the molecule allows for diverse synthetic modifications and potential applications in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with mechanisms that target complex biological pathways. The pyrrolidine scaffold, a common motif in many bioactive molecules, has been extensively studied for its ability to interact with biological targets such as enzymes and receptors. The incorporation of a dimethyl substitution at the 2 and 5 positions of the pyrrole ring enhances the lipophilicity of the molecule, which can improve its membrane permeability and oral bioavailability—key factors in drug design.
The chloroacetyl group attached to the pyrrolidine ring introduces additional reactivity, enabling conjugation with other biomolecules or further derivatization to produce analogs with tailored properties. This versatility makes 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ?-thiolane-1,1-dione a versatile building block for synthesizing more complex pharmacophores. Such compounds are often explored for their potential in modulating inflammatory responses, enzyme inhibition, or even as precursors for more advanced drug candidates.
Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) to optimize drug candidates. The thiolane ring system in this compound offers an interesting platform for studying how structural modifications can influence biological activity. Thiolan derivatives have been reported to exhibit diverse biological effects, including antimicrobial and anti-inflammatory properties. The unique electronic distribution within the thiolane moiety may contribute to its ability to interact with biological targets in novel ways.
One of the most compelling aspects of 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ?-thiolane-1,1-dione is its potential as a lead compound for drug discovery. Researchers are particularly interested in exploring its interactions with enzymes that play critical roles in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes. The compound’s ability to undergo selective modifications allows scientists to fine-tune its properties for specific therapeutic applications.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the pyrrolidine core efficiently. Additionally, protecting group strategies are often necessary to prevent unwanted side reactions during the synthesis process. These synthetic challenges highlight the complexity and sophistication required in modern pharmaceutical research.
Evaluation of the pharmacological profile of 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ?-thiolane-1,1-dione is ongoing in several academic and industrial laboratories. Preliminary studies suggest that the compound may exhibit inhibitory activity against certain enzymes or receptors relevant to human health conditions. These findings are encouraging but require further validation through rigorous preclinical studies before any therapeutic claims can be made.
The development of computational tools has significantly accelerated the process of identifying promising drug candidates like this one. Molecular modeling techniques allow researchers to predict how a molecule might interact with biological targets based on its three-dimensional structure. These predictions can guide experimental efforts by highlighting key functional groups or regions that may be critical for biological activity.
The future prospects for 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ?-thiolane-1,1-dione are bright given its structural complexity and potential biological relevance. As more data becomes available from ongoing studies, it will become clearer whether this compound can advance to clinical development or serve as inspiration for designing new generations of therapeutic agents.
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